molecular formula C10H11N3O3 B2783715 ethyl 2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetate CAS No. 937683-67-5

ethyl 2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetate

Cat. No.: B2783715
CAS No.: 937683-67-5
M. Wt: 221.216
InChI Key: IWWOVJIXHRVWBM-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)acetate is an organic compound that features a furan ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetate typically involves the reaction of 2-furyl compounds with triazole derivatives. One common method includes the use of 2-chloromethylfuran and ethyl chloroacetate as starting materials . The reaction conditions often involve the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the triazole ring can yield triazoline derivatives.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to the triazole class. Research indicates that derivatives of triazoles exhibit significant antifungal activity against various strains of fungi, including Aspergillus species. For example, certain synthesized triazolyl derivatives demonstrated superior potency compared to traditional antifungals like fluconazole .

Case Study:
A study evaluated the antifungal efficacy of novel triazole derivatives against Aspergillus flavus and Aspergillus versicolor, revealing that some compounds had IC50 values lower than fluconazole, suggesting their potential as alternative treatments for fungal infections .

Anticancer Potential

Triazole compounds have also been investigated for their anticancer properties. Research indicates that they may inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity involved in tumor growth. The unique structural features of ethyl 2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetate may contribute to its effectiveness in this regard .

Case Study:
A comprehensive review noted that several triazole derivatives have been synthesized and tested for their anticancer activities. These studies suggest that modifications in the triazole structure can lead to enhanced biological activity against specific cancer cell lines .

Agricultural Applications

The compound's antifungal properties extend beyond medicinal uses; it also shows promise in agricultural applications as a fungicide. The ability to inhibit fungal pathogens can be crucial in protecting crops from diseases that threaten yield and quality.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetate involves its interaction with specific molecular targets. The furan and triazole rings can interact with enzymes and receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)acetate is unique due to the presence of both furan and triazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Biological Activity

Ethyl 2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetate (CAS Number: 937683-67-5) is a compound of growing interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and comparisons with related compounds.

Molecular Formula: C10_{10}H11_{11}N3_3O3_3
Molecular Weight: 221.21 g/mol
Structure: The compound features a furan ring and a triazole moiety, which are known for their diverse biological activities.

The biological activity of this compound appears to be linked to its interaction with various molecular targets in biological systems. Preliminary studies suggest that it may modulate oxidative stress and inhibit microbial growth, although the precise pathways remain under investigation .

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.67 µM
Escherichia coli31.25 µM
Candida albicans>62.50 µM

These results indicate that the compound shows promising activity against certain pathogens .

Anti-Cholinesterase Activity

The incorporation of the triazole moiety is believed to enhance anti-cholinesterase activity. Compounds with similar structures have demonstrated inhibition of butyrylcholinesterase (BuChE), a target for neuroprotective agents:

Compound IC50_{50} (µM)
This compoundTBD
Positive Control (Galantamine)34.1

Studies suggest that modifications in the substituents on the triazole ring can significantly affect inhibitory potency, indicating structure-activity relationships (SAR) are crucial for optimizing efficacy .

Case Studies

A recent study investigated the synthesis and biological evaluation of various triazole derivatives, including this compound. The findings highlighted its potential as a BuChE inhibitor and suggested further exploration into its neuroprotective capabilities against oxidative stress-induced neurotoxicity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound Biological Activity
Ethyl furan-2-carboxylateModerate antimicrobial activity
Ethyl 5-[6-(furan-2-yl)-1,2,4-triazolo[3,4-b]thiadiazole]Enhanced anti-cholinesterase activity

These comparisons reveal that while this compound possesses unique properties due to its specific structure, similar compounds also show significant biological activities that warrant further investigation .

Properties

IUPAC Name

ethyl 2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-2-15-9(14)6-8-11-10(13-12-8)7-4-3-5-16-7/h3-5H,2,6H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWOVJIXHRVWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NN1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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